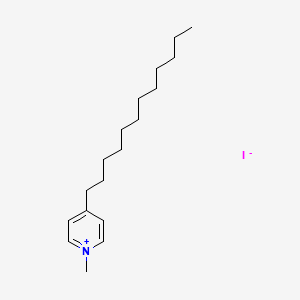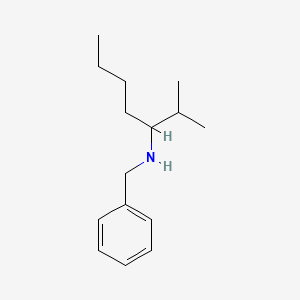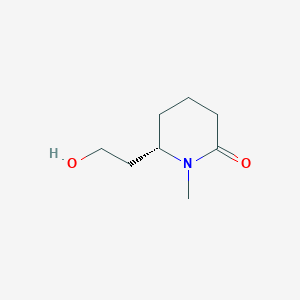![molecular formula C16H23O4Sn B14520373 Dibutyl[(2-carboxybenzoyl)oxy]stannyl CAS No. 62436-58-2](/img/structure/B14520373.png)
Dibutyl[(2-carboxybenzoyl)oxy]stannyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl[(2-carboxybenzoyl)oxy]stannyl is an organotin compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a tin atom bonded to two butyl groups and a 2-carboxybenzoyl group. Organotin compounds are known for their applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[(2-carboxybenzoyl)oxy]stannyl typically involves the reaction of dibutyltin oxide with 2-carboxybenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
(Bu2SnO)+2-Carboxybenzoic Acid→this compound+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[(2-carboxybenzoyl)oxy]stannyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The carboxybenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Chemistry
In chemistry, Dibutyl[(2-carboxybenzoyl)oxy]stannyl is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organotin compounds and is utilized in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Organotin compounds are known to interact with biological molecules, making them useful tools in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.
Industry
Industrially, the compound is used in the production of polymers and as a stabilizer in PVC manufacturing. Its role in catalysis also makes it valuable in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Dibutyl[(2-carboxybenzoyl)oxy]stannyl involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can coordinate with various functional groups in biological molecules, leading to inhibition or modulation of their activity. This interaction is crucial in its applications in enzyme inhibition studies and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, Dibutyl[(2-carboxybenzoyl)oxy]stannyl is unique due to the presence of the 2-carboxybenzoyl group, which imparts distinct chemical properties. This functional group enhances its reactivity and makes it suitable for specific applications in organic synthesis and catalysis.
Conclusion
This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
62436-58-2 |
|---|---|
Molecular Formula |
C16H23O4Sn |
Molecular Weight |
398.1 g/mol |
InChI |
InChI=1S/C8H6O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h1-4H,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+1/p-1 |
InChI Key |
PVVUFRMOFVLGJS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


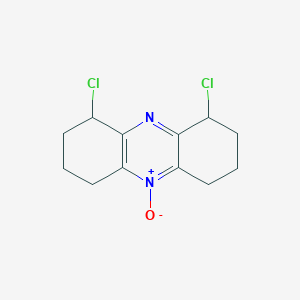
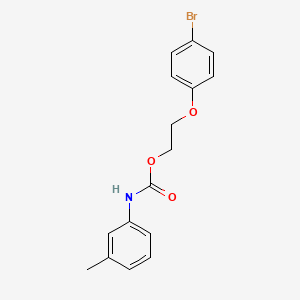

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14520309.png)
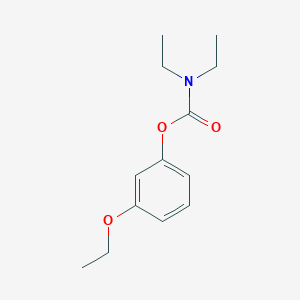
![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)
